molecular formula C₁₃H₁₈O₃ B1141330 3-Hydroxyibuprofen CAS No. 53949-54-5

3-Hydroxyibuprofen

Cat. No.: B1141330
CAS No.: 53949-54-5
M. Wt: 222.28
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Description

3-Hydroxyibuprofen is a metabolite of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). This compound is formed in the body through the hydroxylation of ibuprofen, primarily in the liver. It is characterized by the presence of a hydroxyl group attached to the third carbon of the ibuprofen molecule, which significantly influences its chemical properties and biological activities .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyibuprofen typically involves the hydroxylation of ibuprofen. This can be achieved through various chemical reactions, including:

Industrial Production Methods: Industrial production of this compound is less common compared to its parent compound, ibuprofen. the process generally involves:

    Biotransformation: Utilizing microbial or enzymatic systems to convert ibuprofen into this compound.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyibuprofen undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form carboxylic acids.

    Reduction: The hydroxyl group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Scientific Research Applications

3-Hydroxyibuprofen has several scientific research applications, including:

Comparison with Similar Compounds

    2-Hydroxyibuprofen: Another hydroxylated metabolite of ibuprofen, differing in the position of the hydroxyl group.

    Carboxyibuprofen: An oxidized metabolite of ibuprofen with a carboxyl group.

    Ibuprofen Glucuronide: A conjugated form of ibuprofen with glucuronic acid.

Comparison:

Properties

IUPAC Name

2-[4-(3-hydroxy-2-methylpropyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-9(8-14)7-11-3-5-12(6-4-11)10(2)13(15)16/h3-6,9-10,14H,7-8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAIHLSDLUYLQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)C(C)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301344828
Record name 3-Hydroxyibuprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301344828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53949-54-5
Record name 2,4'-(2-Hydroxymethylpropyl)phenylpropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053949545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxyibuprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301344828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(3-hydroxy-2-methylpropyl)phenyl]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-HYDROXYIBUPROFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C41B66XGBS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: How does 3-hydroxyibuprofen compare to its parent compound, ibuprofen, in terms of inhibiting endocannabinoid metabolism?

A1: While both ibuprofen and its metabolites demonstrate an ability to inhibit the endocannabinoid metabolizing enzymes cyclooxygenase-2 (COX-2) and fatty acid amide hydrolase (FAAH), this compound shows a weaker potency compared to ibuprofen in inhibiting COX-2-catalyzed oxygenation of 2-arachidonoylglycerol (2-AG) []. Although this suggests this compound retains some inhibitory properties, its lower potency implies a lesser contribution to the overall effects observed with ibuprofen in vivo.

Q2: Can you elaborate on the production of this compound for research purposes?

A2: this compound, a metabolite of ibuprofen, can be produced through biocatalytic means using specific cytochrome P450 enzymes []. For instance, CYP505A30, a self-sufficient cytochrome P450 derived from the fungus Thermothelomyces thermophila, has shown the capability to biooxidize ibuprofen into this compound along with 1-hydroxyibuprofen and 2-hydroxyibuprofen []. This method presents a potential avenue for the scalable production of this compound for further research and analysis.

Q3: What analytical techniques are employed in studying this compound?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a key tool used to analyze the structure of this compound []. Additionally, gas chromatography coupled with mass spectrometry (GC-MS) is utilized for the identification and quantification of this compound in complex mixtures like urine samples []. These techniques allow researchers to characterize and study the properties of this ibuprofen metabolite.

Q4: Ibuprofen is known to be transported in renal cells. Is there evidence that this compound interacts with this transport system?

A4: Research indicates that this compound, along with 1-hydroxyibuprofen, can inhibit the transport of ibuprofen in dog renal MDCK I cells []. This suggests that these metabolites might compete with ibuprofen for the transporter, potentially affecting the intracellular concentrations and clearance of ibuprofen itself.

Q5: Are there any known instances of false-positive drug test results associated with this compound?

A5: While the provided research does not directly address this compound causing false-positive drug test results, it's worth noting that ibuprofen itself has been reported to cause such issues with certain phencyclidine (PCP) immunoassays []. Given the structural similarities between ibuprofen and its metabolites, further investigation might be warranted to ascertain if this compound could also lead to similar interferences in specific drug testing scenarios.

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